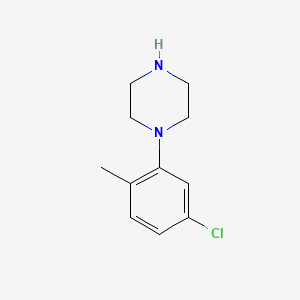

1-(5-Chloro-2-methylphenyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry because it is a feature in a wide range of biologically active compounds. mdpi.com Its popularity stems from a combination of favorable characteristics. The piperazine moiety can improve the pharmacokinetic properties of a drug candidate, such as its solubility and ability to be absorbed by the body. mdpi.comchemicalbook.com

The two nitrogen atoms within the piperazine ring can be modified, allowing chemists to fine-tune the molecule's properties to enhance its interaction with biological targets. mdpi.com This versatility has led to the incorporation of the piperazine scaffold into drugs for a vast number of conditions, including cancer, microbial infections, malaria, diabetes, inflammation, and various neurological disorders. nih.govnih.govacs.org The flexible nature of the piperazine core provides a robust framework for designing and synthesizing novel bioactive compounds. nih.govnih.gov

Overview of Arylpiperazine Derivatives in Pharmaceutical Research

Arylpiperazines are a specific class of compounds where a piperazine ring is attached to an aromatic group. This structural motif is a cornerstone in the development of drugs targeting the central nervous system (CNS). researchgate.nethumanjournals.comgoogle.com Many arylpiperazine derivatives have been found to interact with key neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.nethumanjournals.com

This interaction makes them prime candidates for treating a variety of neurological and psychiatric conditions. google.com For example, different arylpiperazine derivatives have been investigated as potential treatments for anxiety, depression, schizophrenia, and Parkinson's disease. google.comnih.gov Their mechanism often involves modulating the activity of receptors like the 5-HT1A, 5-HT2A, and dopamine D2 subtypes. humanjournals.comnih.gov The long-chain arylpiperazine structure is considered a particularly versatile template for designing CNS-active drugs. researchgate.nethumanjournals.com Beyond the CNS, research has also explored the role of arylpiperazine derivatives as potential anticancer agents, demonstrating their ability to inhibit tumor progression. researchgate.net

Research Objectives and Scope for 1-(5-Chloro-2-methylphenyl)piperazine

The primary research focus on this compound has been its application as a key chemical intermediate in the synthesis of more complex, pharmacologically active molecules. Its specific chemical structure, combining a chloro and a methyl group on the phenyl ring, provides a unique starting point for building new compounds.

The main objective in using this compound is to leverage it as a foundational scaffold. Researchers have used this compound to create novel derivatives with potential therapeutic applications. For instance, it has been utilized as a precursor in the synthesis of novel thieno[2,3-b]pyridine (B153569) derivatives, a class of compounds investigated for their potential anticancer properties. acs.org One such study involved reacting a derivative of this compound to create a molecule that showed cytotoxic effects on breast cancer cell lines. acs.org

While detailed biological activity data for this compound itself is not extensively published, its importance is defined by the active compounds it helps to create. Its chemical properties are well-defined, making it a reliable building block in multi-step synthetic processes.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | epo.org |

| CAS Number | 76835-20-6 | epo.org |

| Molecular Formula | C₁₁H₁₅ClN₂ | epo.orgcriver.com |

| Molecular Weight | 210.71 g/mol | epo.orgcriver.com |

| Appearance | Powder or liquid | fao.org |

Interactive Data Table: Synthetic Applications of this compound

| Resulting Compound Class | Therapeutic Area of Interest | Research Finding | Source |

| Thieno[2,3-b]pyridines | Oncology | Used as a precursor to synthesize a novel thieno[2,3-b]pyridine derivative that was evaluated for its effect on cancer stem cells and breast cancer cell lines. | acs.org |

| Acaricidal Agents | Agriculture | A derivative, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, showed high activity against various mite species. | |

| Antifungal/Larvicidal Agents | Agriculture/Public Health | Piperazine-containing analogues of 1,5-Diphenyl-2-penten-1-one were synthesized and showed potent activity against mosquito larvae. |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDJRHNUZNLRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227652 | |

| Record name | N-(5-Chloro-2-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76835-20-6 | |

| Record name | 1-(5-Chloro-2-methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methylphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076835206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Chloro-2-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-2-methylphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTJ246H8JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 5 Chloro 2 Methylphenyl Piperazine

Established Synthetic Pathways

Established methods for synthesizing 1-(5-chloro-2-methylphenyl)piperazine primarily involve direct cyclization reactions and offer reliable, albeit sometimes harsh, conditions for producing the target compound.

Cyclization Reactions utilizing Bis(2-chloroethyl)amine (B1207034) Hydrochloride

A prevalent and well-documented method for the synthesis of N-aryl piperazines involves the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine hydrochloride. researchgate.net In the case of this compound, the reaction proceeds by heating 5-chloro-2-methylaniline (B43014) with bis(2-chloroethyl)amine hydrochloride. acgpubs.org

This reaction is typically conducted at elevated temperatures, often ranging from 100°C to 200°C, and can be carried out with or without a solvent. When a solvent is used, high-boiling point ethers like diethylene glycol monomethyl ether or N,N-dimethylformamide (DMF) are common choices. researchgate.netacgpubs.org The reaction time can vary from a few hours to 48 hours, depending on the temperature and specific substrates used. acgpubs.org The crude product is often purified through recrystallization from solvents such as methanol (B129727) or a mixture of methanol and water. This method is considered suitable for industrial-scale production due to its efficiency and the relatively high purity of the resulting product.

Table 1: Reaction Conditions for Cyclization with Bis(2-chloroethyl)amine Hydrochloride

| Parameter | Conditions | Source(s) |

| Starting Materials | 5-Chloro-2-methylaniline, Bis(2-chloroethyl)amine hydrochloride | acgpubs.org |

| Temperature | 100-200°C | |

| Solvent | Solvent-free, Diethylene glycol monomethyl ether, or DMF | researchgate.netacgpubs.org |

| Reaction Time | 4-48 hours | acgpubs.org |

| Purification | Recrystallization from methanol or methanol/water |

Alternative Synthetic Routes and Their Comparative Analysis

While the direct cyclization with bis(2-chloroethyl)amine is a primary route, other strategies for the synthesis of N-arylpiperazines exist. These include palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann-Goldberg reactions, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.comorganic-chemistry.org

The Buchwald-Hartwig amination offers a versatile method for forming the C-N bond between an aryl halide and piperazine (B1678402). This palladium-catalyzed cross-coupling reaction is known for its functional group tolerance and can be performed under milder conditions compared to the classical cyclization method. Recent advancements have even led to protocols that operate under aerobic and solvent-free conditions, increasing the method's efficiency and environmental friendliness. organic-chemistry.org

The Ullmann-Goldberg reaction is a copper-catalyzed alternative for N-arylation. While effective, it often requires higher temperatures and stoichiometric amounts of copper, which can present challenges in product purification and environmental impact.

Nucleophilic Aromatic Substitution (SNAr) is another viable pathway, particularly when the aryl ring is activated by strong electron-withdrawing groups. mdpi.com For a substrate like 5-chloro-2-methylaniline, this method is less direct as the starting material is not sufficiently electron-deficient for facile substitution with piperazine.

Comparative Analysis:

| Synthetic Route | Advantages | Disadvantages | Source(s) |

| Cyclization with Bis(2-chloroethyl)amine | High purity, suitable for industrial scale. | Harsh conditions (high temperature). | |

| Buchwald-Hartwig Amination | Mild conditions, high functional group tolerance, can be eco-friendly. | Requires expensive palladium catalyst. | mdpi.comorganic-chemistry.org |

| Ullmann-Goldberg Reaction | Alternative to palladium catalysis. | High temperatures, stoichiometric copper, potential purification issues. | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Effective for electron-deficient arenes. | Not directly applicable to 5-chloro-2-methylaniline without further modification. | mdpi.com |

Advanced Synthetic Strategies

More recent synthetic efforts have focused on developing methods that allow for greater control over the final product's structure, including its stereochemistry and the introduction of diverse functional groups.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of pharmaceutical compounds. rsc.org While the parent compound is achiral, introducing substituents on the piperazine ring can create stereocenters.

Approaches to stereoselective synthesis often involve the use of chiral building blocks or chiral catalysts. For instance, chiral glycine (B1666218) enolate synthons have been utilized for the highly stereoselective alkylation to produce α-amino acids, which can be precursors to chiral piperazinones and subsequently chiral piperazines. researchgate.net Another strategy involves the use of chiral auxiliaries, such as trans-2,5-bis(methoxymethyl)pyrrolidines, to direct the stereoselective alkylation of carboxyamide enolates. researchgate.net

DHAP-dependent aldolases are enzymes that can be used as biocatalysts for the stereoselective synthesis of chiral acyclic nucleoside analogues, demonstrating the potential of biocatalysis in generating chiral intermediates that could be adapted for piperazine synthesis. nih.gov The development of methods for the asymmetric synthesis of carbon-substituted piperazines is an active area of research, aiming to explore the chemical space of these important pharmacophores more thoroughly. rsc.org

Functional Group Interconversions on the Piperazine and Phenyl Moieties

Modifying the functional groups on both the piperazine and phenyl rings of the core molecule allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. mdpi.com

On the Piperazine Moiety: The secondary amine of the piperazine ring is a key site for functionalization. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions. acgpubs.orgnih.gov For example, the piperazine nitrogen can be reacted with various alkyl halides or subjected to reductive amination with aldehydes and ketones to introduce a wide range of substituents. researchgate.netacgpubs.org Furthermore, C-H functionalization of the piperazine ring itself is an emerging area, allowing for direct substitution on the carbon atoms of the ring, a transformation that has been traditionally challenging. mdpi.com

On the Phenyl Moiety: The substituents on the phenyl ring can also be modified. For instance, the methyl group could potentially be oxidized or halogenated to introduce new functional handles. The chlorine atom could be a site for nucleophilic substitution or cross-coupling reactions, although this is generally more challenging on an electron-rich ring. The electronic properties of the phenyl ring can be tuned by introducing different substituents, which in turn can affect the properties of the entire molecule. science.gov The ability to modify these substituents is crucial for optimizing the biological activity of arylpiperazine derivatives. mdpi.com

Advanced Analytical Techniques for Characterization of 1 5 Chloro 2 Methylphenyl Piperazine and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for probing the molecular structure and properties of 1-(5-Chloro-2-methylphenyl)piperazine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the exact arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed. For N,N'-substituted piperazines, NMR is crucial for confirming the identity and conformation of the molecule. nih.gov

In the ¹H NMR spectrum of a compound like this compound, specific signals (resonances) correspond to each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. For instance, protons on the aromatic ring will appear in a distinct region (typically 6.5-8.0 ppm) compared to the protons on the piperazine (B1678402) ring (usually 2.5-4.0 ppm) and the methyl group (around 2.3 ppm). The splitting pattern of these signals, or multiplicity (e.g., singlet, doublet, triplet), reveals the number of neighboring protons, providing critical connectivity information. docbrown.info

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. lew.ro The chemical shifts in ¹³C NMR help identify the types of carbon atoms present, such as those in the aromatic ring, the piperazine ring, and the methyl group. chemicalbook.com Dynamic NMR studies on similar piperazine derivatives have shown that conformational changes, such as the piperazine ring's chair conformation and rotation around the amide bond (if present), can be observed through temperature-dependent NMR experiments. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structures and should be considered illustrative.

Toggle NMR Data Table

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic H | Phenyl Ring | 6.9 - 7.3 | - |

| Piperazine H | Ring CH₂ | 3.0 - 3.2 (adjacent to N-Aryl) | - |

| Piperazine H | Ring CH₂ | 2.8 - 3.0 (adjacent to NH) | - |

| Methyl H | -CH₃ | ~2.3 | - |

| Aromatic C | C-Cl | - | ~130 |

| Aromatic C | C-N | - | ~150 |

| Aromatic C | C-CH₃ | - | ~135 |

| Aromatic C | Other Phenyl C | - | 120-130 |

| Piperazine C | Ring CH₂ | - | 45-55 |

| Methyl C | -CH₃ | - | ~17 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. bris.ac.uk For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the protonated molecule [M+H]⁺. bris.ac.ukxml-journal.net

The high-resolution mass spectrum provides the precise elemental composition. Once the molecular ion is identified, tandem mass spectrometry (MS/MS) can be performed. In MS/MS, the molecular ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For phenylpiperazine derivatives, common fragmentation pathways involve the cleavage of the piperazine ring and the bonds connecting it to the phenyl group. xml-journal.net The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, further confirming the presence of a chlorine atom in the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

Toggle MS Data Table

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂ | Basic chemical identity |

| Monoisotopic Mass | 210.0975 Da | Precise mass of the most abundant isotopes |

| [M+H]⁺ (Protonated Molecule) | m/z 211.1048 | Confirms molecular weight |

| Characteristic Fragments | Fragments corresponding to the loss of parts of the piperazine ring or cleavage of the aryl-N bond. | Provides structural information xml-journal.netresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. youtube.com When a molecule is irradiated with infrared light, its bonds absorb energy and vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations. pressbooks.pub

For this compound, the IR spectrum would display several characteristic absorption bands:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: From the methyl and piperazine groups, appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org

N-H Stretching: A moderate absorption in the 3300-3500 cm⁻¹ range, characteristic of a secondary amine in the piperazine ring. libretexts.org

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring. youtube.com

C-N Stretching: These absorptions typically occur in the 1000-1350 cm⁻¹ range.

C-Cl Stretching: A strong absorption in the fingerprint region, usually between 600-800 cm⁻¹, indicates the presence of a chloro-substituent.

The absence or presence of these specific bands provides a quick and effective way to confirm the presence of key functional groups within the molecule. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Toggle IR Data Table

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 2960 |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 (sharp, medium intensity) libretexts.org |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-N | Stretching | 1020 - 1250 |

| Aryl C-N | Stretching | 1250 - 1360 |

| Aryl C-Cl | Stretching | 600 - 800 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture. They are also the cornerstone of quantitative analysis and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of pharmaceutical compounds and related substances. eurasianjournals.com For arylpiperazine derivatives, reversed-phase HPLC (RP-HPLC) is the method of choice.

Method development involves optimizing several parameters to achieve good separation (resolution) and peak shape. A typical RP-HPLC method for this compound would involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar surface for interaction. nih.gov

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with 0.1% trifluoroacetic acid or formic acid to improve peak shape and ionization for MS detection). nih.gov

Detection: A UV detector is frequently employed, as the aromatic ring in the molecule absorbs UV light. jocpr.comresearchgate.net The detection wavelength is chosen at the absorption maximum of the analyte for maximum sensitivity.

Flow Rate and Temperature: These are adjusted to optimize analysis time and separation efficiency. jocpr.com

Once developed, the method must be validated according to ICH guidelines to ensure it is reliable and reproducible. eurasianjournals.com Validation includes assessing linearity (the response is proportional to concentration), precision (repeatability of results), accuracy (closeness to the true value), specificity (ability to measure the analyte in the presence of other components), and robustness (unaffected by small, deliberate variations in method parameters). jocpr.comhakon-art.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds. While some piperazine derivatives may require derivatization to increase their volatility, GC-MS is a powerful tool for their analysis. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. walshmedicalmedia.com The components are then separated as they travel through a capillary column (e.g., a TG-5MS fused silica (B1680970) column) based on their boiling points and interactions with the stationary phase. nih.govcromlab-instruments.es As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification by comparing it to a spectral library. walshmedicalmedia.comnih.gov

GC-MS is particularly useful for:

Impurity Profiling: Detecting and identifying trace amounts of impurities in the final product.

Metabolism Studies: Identifying metabolites of the compound in biological samples, as demonstrated in studies of other piperazine designer drugs. nih.gov

Forensic Analysis: Identifying piperazine derivatives in seized materials. unodc.org

The oven temperature is programmed to ramp up over the course of the analysis to ensure all components are eluted from the column in a reasonable time. nih.gov

Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI/MS/MS) for Trace Analysis

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-ESI/MS/MS) stands as a powerful and highly sensitive analytical technique for the trace-level detection and quantification of this compound. This methodology is particularly crucial in fields such as pharmaceutical research, environmental monitoring, and forensic toxicology, where the concentration of the analyte may be exceedingly low. The high resolution and rapid separation capabilities of UPLC, combined with the specificity and sensitivity of tandem mass spectrometry, provide a robust platform for analyzing complex matrices.

While specific validated UPLC-ESI/MS/MS methods for the trace analysis of this compound are not extensively detailed in publicly available literature, the analytical principles and parameters can be established based on methods developed for structurally similar piperazine derivatives. unodc.orgnih.govnih.govsemanticscholar.orgnih.gov The general approach involves optimizing chromatographic conditions to achieve efficient separation of the target analyte from matrix components and potential isomers, followed by highly selective detection using multiple reaction monitoring (MRM) mode in the mass spectrometer.

Methodology and Research Findings

A typical UPLC-ESI/MS/MS method for the trace analysis of this compound would involve an initial sample preparation step, such as protein precipitation for plasma samples or solid-phase extraction (SPE) for urine or environmental water samples, to remove interferences. matrix-fine-chemicals.comnih.gov For instance, protein precipitation can be effectively carried out using acetonitrile or methanol (B129727). nih.gov

The chromatographic separation would likely be performed on a sub-2 µm particle column, such as a C18 or a Phenyl-Hexyl column, which are known to provide excellent resolution for aromatic and heterocyclic compounds. unodc.org A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and/or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is standard practice to ensure sharp peak shapes and adequate retention. nih.govlookchem.com

The mass spectrometric detection is operated in positive electrospray ionization (ESI+) mode, as the piperazine nitrogen atoms are readily protonated. The molecular formula of this compound is C₁₁H₁₅ClN₂, with a monoisotopic mass of approximately 210.09 g/mol . matrix-fine-chemicals.com Therefore, the precursor ion ([M+H]⁺) for MS/MS analysis would be expected at m/z 211.1. The selection of specific precursor-to-product ion transitions in MRM mode ensures high selectivity and minimizes background noise, allowing for very low limits of detection.

The tables below present plausible and representative data for a UPLC-ESI/MS/MS method tailored for the trace analysis of this compound, based on established methods for analogous compounds. sigmaaldrich.comhsa.gov.sgresearchgate.netmdpi.com

Table 1: Illustrative UPLC-ESI/MS/MS Method Parameters

| Parameter | Value |

| Chromatography System | UPLC System |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | 0-1.0 min, 5% B; 1.0-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 5% B |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion ([M+H]⁺) | m/z 211.1 |

| Product Ions (MRM) | m/z 125.1 (Quantifier), m/z 97.1 (Qualifier) |

| Collision Energy | Optimized for specific transitions (e.g., 20-35 eV) |

| Internal Standard (IS) | Deuterated analog (e.g., this compound-d8) or structurally similar compound |

Table 2: Representative Method Validation Findings

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |

| Lower Limit of Detection (LOD) | 0.03 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (Recovery %) | 94 - 106% |

| Matrix Effect | Minimal to moderate, compensated by IS |

The development and validation of such a UPLC-ESI/MS/MS method would confirm its suitability for the intended application. The high sensitivity, with LLOQs in the sub-ng/mL range, demonstrates its capability for trace analysis. researchgate.net The excellent linearity over a broad concentration range allows for accurate quantification of samples with varying analyte levels. Furthermore, high precision and accuracy are indicative of a reliable and reproducible method. sigmaaldrich.commdpi.com The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and potential matrix effects, thereby enhancing the robustness of the analysis.

Pharmacological Profile and Mechanism of Action of 1 5 Chloro 2 Methylphenyl Piperazine

Interactions with Neurotransmitter Systems and Receptors

Piperazine (B1678402) derivatives are a large class of compounds, and their substitutions significantly alter their pharmacological activities, particularly their interactions with neurotransmitter receptors. ijrrjournal.com Many drugs containing the piperazine moiety exhibit effects on the monoamine pathway, leading to their use as antipsychotic, antidepressant, and anxiolytic agents. nih.gov

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2C)

While specific binding data for 1-(5-Chloro-2-methylphenyl)piperazine at serotonin receptors is not extensively detailed in the available research, the activity of structurally related compounds provides context. The phenylpiperazine moiety is a common feature in many serotonergic ligands. For instance, m-chlorophenylpiperazine (m-CPP), a metabolite of the antidepressant trazodone (B27368), acts as a partial agonist at 5-HT1A receptors. nih.govcapes.gov.br Other research on 1,2,4-trisubstituted piperazine derivatives shows they can possess high affinity for both 5-HT1A and 5-HT2A receptors, with some acting as partial agonists at the 5-HT1A receptor. nih.gov The multimodal antidepressant vortioxetine, which incorporates a piperazine structure, functions as a 5-HT1A receptor agonist and an antagonist at 5-HT3 and 5-HT7 receptors, among other actions. nih.govnih.gov The affinity of many antidepressants and antipsychotics for 5-HT2A and 5-HT2C receptors is also well-documented, highlighting the role of these receptors in mood regulation. nih.gov

Dopamine (B1211576) Receptor Ligand Activity

The N-phenylpiperazine structure is a key component in ligands targeting dopamine receptors. Studies on substituted N-phenylpiperazine analogs have identified compounds with high, nanomolar binding affinity and significant selectivity for the D3 dopamine receptor over the D2 subtype. nih.gov Furthermore, novel benzoxazole-piperazine derivatives have been synthesized that combine high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, positioning them as potential multi-target antipsychotics. nih.gov The dopaminergic system is crucial for modulating cognitive and motor behavior, and its receptors (D1-D5) are important targets for drugs treating conditions like Parkinson's disease and schizophrenia. nih.gov However, specific binding affinities for this compound at dopamine receptors are not specified in the provided research.

Vasopressin Receptor Antagonism

There is no scientific literature from the search results indicating that this compound has any direct antagonist activity at vasopressin receptors. The vasopressinergic system is involved in regulating responses to stress and emotions, with V1 receptor activation enhancing stress responses and V2 receptor activation mediating water homeostasis. eco-vector.com Vasopressin receptor antagonists, known as vaptans, are a distinct class of nonpeptide drugs used to treat conditions like hyponatremia by promoting water excretion. nih.gov

Corticotropin-Releasing Factor (CRF)1 Receptor Antagonism

Based on the available search results, there is no evidence to suggest that this compound functions as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. CRF1 receptor antagonists are a class of compounds being explored for their therapeutic potential in stress-related disorders like anxiety and alcohol dependence. nih.govmcw.edu These antagonists work by blocking the CRF1 receptor, which mediates endocrine and behavioral responses to stress. nih.govnih.gov

Modulation of Ion Channels and Signaling Pathways

Transient Receptor Potential Canonical (TRPC) Channel Activation and Calcium Signaling

A significant area of research for derivatives of this compound involves their activity on Transient Receptor Potential Canonical (TRPC) channels. Specifically, the compound 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone, known as PPZ1, was identified through library screening as an activator of a specific group of TRPC channels. nih.gov

TRPC proteins form calcium-permeable cation channels that are activated following the stimulation of receptors coupled to phospholipase C. nih.gov Research has shown that PPZ1 and a related compound, PPZ2, dose-dependently activate recombinant TRPC3, TRPC6, and TRPC7 channels, which are directly activated by diacylglycerol (DAG). nih.gov This activation leads to an influx of calcium ions (Ca2+). nih.gov The resulting increase in intracellular calcium concentration activates downstream signaling pathways, including the Ca2+-dependent transcription factor, cAMP response element-binding protein (CREB). nih.gov This mechanism is noteworthy because TRPC3 and TRPC6 channels are important in brain-derived neurotrophic factor (BDNF) signaling, which promotes neuronal survival and development. The neurotrophic effects induced by these piperazine compounds, such as neurite growth and neuroprotection, were found to be dependent on the activation of TRPC3/TRPC6/TRPC7 channels. nih.gov

Table 1: TRPC Channel Activity of a this compound Derivative (PPZ1)

| Compound | Target Channels | Effect | Signaling Pathway | Reference |

| 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) | TRPC3, TRPC6, TRPC7 | Dose-dependent activation | Increases intracellular Ca2+ signaling | nih.gov |

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. For derivatives of this compound, research into specific enzyme targets is an ongoing area of investigation.

A Disintegrin And Metalloproteinase with Thrombospondin Motifs (ADAMTS) Inhibition

The ADAMTS family of enzymes, particularly ADAMTS-5 (aggrecanase-2), plays a critical role in the degradation of aggrecan, a major component of cartilage. nih.gov This enzymatic action is implicated in the pathology of osteoarthritis, making ADAMTS inhibitors a potential therapeutic strategy. nih.gov Research has led to the development of various ADAMTS-5 inhibitors, including those based on 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, which show micromolar inhibition. nih.gov However, based on the available search results, there is no specific research detailing the investigation of this compound or its direct derivatives for inhibitory activity against any ADAMTS enzymes.

Broader Pharmacological Activities

The piperazine moiety is a well-established pharmacophore, and its derivatives are explored for a multitude of therapeutic applications. thieme-connect.com

Investigations into Anticancer Properties and Cytotoxicity

The phenylpiperazine structure is a key component in many compounds investigated for anticancer activity. nih.gov The nature and position of substituents on the phenyl ring are critical for cytotoxic effects. For instance, studies on 1,2-benzothiazine derivatives revealed that a phenylpiperazine substituent with two chlorine atoms (e.g., 3,4-dichloro) conferred potent cytotoxicity against the MCF7 breast adenocarcinoma cell line, in some cases exceeding the activity of the standard drug doxorubicin (B1662922). nih.gov This suggests that the chloro-substitution pattern on the phenyl ring is important for activity.

Research on other related structures further supports the potential of this chemical motif. A study on a thieno[2,3-b]quinoline-2-carboxamide derivative bearing a 3-chloro-2-methylphenyl group showed cytotoxic effects when tested in an MTT assay on breast cancer cell lines (MDA-MB-231 and MCF-7). acs.org Furthermore, various 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant growth inhibition across a broad panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.gov

The table below summarizes the cytotoxic activity of compounds structurally related to this compound.

Table 1: Cytotoxicity of Structurally Related Piperazine Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 1,2-Benzothiazine with 1-(3,4-dichlorophenyl)piperazine (B178234) moiety | MCF7 (Breast Adenocarcinoma) | Highly cytotoxic, more potent than doxorubicin in some cases. | nih.gov |

| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | MDA-MB-231, MCF-7 (Breast Cancer) | Demonstrated cytotoxicity in MTT assay. | acs.org |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7 (Liver), MCF7 (Breast), HCT-116 (Colon), and others | Significant cell growth inhibitory activity observed. | nih.gov |

Anti-inflammatory Potential

Piperazine and its derivatives are recognized for their potential as anti-inflammatory agents. thieme-connect.comnih.gov The piperazine scaffold is present in numerous molecules designed to treat inflammatory conditions. thieme-connect.comnih.gov The mechanism of action for some of these derivatives involves the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov For example, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was shown to reduce paw edema, cell migration, and levels of these key cytokines in animal models of inflammation. nih.gov While the broader class of piperazine compounds shows significant promise, specific studies evaluating the anti-inflammatory activity of this compound were not present in the provided search results.

Structure Activity Relationship Sar Studies of 1 5 Chloro 2 Methylphenyl Piperazine Derivatives

Impact of Substitutions on the Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring of 1-(5-Chloro-2-methylphenyl)piperazine and related arylpiperazine derivatives are determinant factors for their biological activity. Research has demonstrated that even minor alterations can lead to substantial changes in potency and selectivity across various biological targets.

For instance, in the context of antifungal and insecticidal activities, the position of substituents on the benzene (B151609) ring is crucial. A study on 1,5-Diphenyl-2-penten-1-one analogues containing a piperazine (B1678402) moiety showed that moving a substituent from the 4-position to the 2- or 3-position resulted in a sharp decrease in larvicidal activity against mosquitoes. researchgate.netnih.gov

In the realm of anticancer research, specific substitutions have been found to enhance activity. For example, the presence of methyl, methoxyl, ethoxyl, and chloro groups on related indole-bearing structures has been shown to be beneficial for anticancer activity. nih.gov Halogen substitutions, in particular, have a significant impact; compounds with a fluorine atom on the benzene ring exhibited the best anti-tumor activity. nih.gov Further supporting this, another study suggested that an increased number of chlorine atoms could be favorable for the anticancer properties of certain glutamamide (B1671657) derivatives. nih.gov

Regarding receptor binding, which is fundamental to the action of many neurologically active agents, phenyl ring substitutions play a key role in modulating affinity and selectivity. In a series of substituted 4-aryl-piperazine-ethyl heteroarylcarboxamides, derivatives with a 3-trifluoromethyl (3-CF3) group on the distal phenyl ring were the most effective in terms of affinity and selectivity for the 5-HT1A receptor over the D4.2 receptor. researchgate.net Similarly, studies on chlorophenylpiperazine (B10847632) analogues identified them as high-affinity ligands for the dopamine (B1211576) transporter (DAT), with one derivative displaying over 160-fold selectivity for DAT compared to other tested sites. nih.gov Computational studies also suggest that adding electronegative groups like chloro (Cl-), fluoro (F-), or trifluoromethyl (CF3) to the phenyl ring may enhance the ability of these compounds to cross the blood-brain barrier, potentially leading to potent antidepressant activity. jetir.org

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity

| Derivative Class | Substitution | Effect on Activity | Target/Assay |

|---|---|---|---|

| 1,5-Diphenyl-2-penten-1-one Analogues | Change from 4-position to 2- or 3-position | Sharp decline in activity. researchgate.netnih.gov | Larvicidal (mosquito) |

| Chalcone-piperazine Derivatives | Fluorine on benzene ring | Best anti-tumor activity. nih.gov | Anti-tumor |

| Naphthalenesulphonyl Glutamamides | Increased number of chlorine atoms | Favorable for activity. nih.gov | Anticancer |

| 4-Aryl-piperazine-ethyl Heteroarylcarboxamides | 3-CF3 on distal phenyl ring | High affinity and selectivity for 5-HT1A vs. D4.2. researchgate.net | 5-HT1A/D4.2 Receptors |

| Chlorophenylpiperazine Analogues | Chloro-substitution | High affinity for Dopamine Transporter (DAT). nih.gov | DAT/σ Receptors |

Influence of Piperazine Ring Modifications on Receptor Affinity and Selectivity

The piperazine ring is a central scaffold in numerous pharmacologically active compounds, and its modification is a key strategy in drug design to modulate receptor affinity and selectivity. nih.gov The basic nitrogen atoms of the piperazine core are often crucial for interactions with biological targets.

The integrity of the piperazine ring itself is often essential. For a series of heterobiaryl compounds, replacing piperazine with homopiperazine (B121016) resulted in a moderate affinity for the 5-HT7 receptor, while piperidine (B6355638) and morpholine (B109124) analogues, which lack the second basic nitrogen, showed no affinity. nih.gov This highlights the importance of the specific structure and basicity of the piperazine moiety for receptor binding. nih.gov

Substitutions on the nitrogen atoms of the piperazine ring significantly influence biological outcomes. In some cases, an unsubstituted piperazine (N'-H) is preferred. For example, 1,5-diphenyl-2-penten-1-one analogues with an N'-unsubstituted piperazine demonstrated markedly better antifungal and larvicidal activities compared to their N'-methylated counterparts. researchgate.netnih.gov Conversely, in other contexts, N-alkylation is beneficial. The introduction of a methyl group to certain piperazine chalcones, while slightly decreasing MAO-B inhibition, significantly improved their inhibitory potency against acetylcholinesterase (AChE). mdpi.com

The size and nature of the substituent on the piperazine nitrogen can fine-tune receptor interactions. For 5-HT7 receptor ligands, simple alkyl, arylalkyl, and hydroxyalkyl substitutions on the piperazine nitrogen resulted in a similar high level of affinity. nih.gov However, a bulky benzyl (B1604629) group led to a slight decrease in affinity, likely due to steric hindrance that negatively affects the key interaction with the receptor. nih.gov In the development of HIV-1 inhibitors targeting the CCR5 receptor, a 2(S)-methyl substitution on the piperazine ring was found to be a critical pharmacophore element, essential for high CCR5 affinity. researchgate.net

Furthermore, creating a more rigid structure by introducing unsaturation can dramatically enhance activity. In one study, introducing a double bond into a related piperidine ring led to a tenfold increase in activity against Trypanosoma cruzi. dndi.org

Table 2: Effect of Piperazine Ring Modifications on Biological Activity

| Parent Compound Class | Piperazine Modification | Observed Effect | Target/Assay |

|---|---|---|---|

| Heterobiaryl Derivatives | Replacement with Homopiperazine | Moderate affinity. nih.gov | 5-HT7 Receptor |

| Heterobiaryl Derivatives | Replacement with Piperidine/Morpholine | No affinity. nih.gov | 5-HT7 Receptor |

| 1,5-Diphenyl-2-penten-1-one Analogues | N'-unsubstituted vs. N'-methylated | Better antifungal and larvicidal activity. researchgate.netnih.gov | Antifungal/Larvicidal |

| N-methyl-piperazine Chalcones | N-methylation | Decreased MAO-B inhibition, improved AChE inhibition. mdpi.com | MAO-B/AChE |

| Piperidino-piperazines | 2(S)-methyl substitution | Essential for high affinity. researchgate.net | CCR5 Receptor |

| 4-Azaindole-2-piperidine Derivatives | Introduction of unsaturation in piperidine ring | Ten-fold increase in activity. dndi.org | Trypanosoma cruzi |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling and computational chemistry are indispensable tools for understanding the complex interplay between the chemical structure of this compound derivatives and their biological functions. These methods provide predictive models and detailed insights into ligand-receptor interactions at the molecular level.

QSAR studies establish mathematical relationships between the chemical properties of a series of compounds and their biological activities. For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that molecular descriptors such as the lowest unoccupied molecular orbital (LUMO) energy, electrophilicity index, molar refractivity, and topological polar surface area (PSA) were significantly correlated with their inhibitory activity. mdpi.com Another 3D-QSAR analysis of benzimidazole (B57391) derivatives identified correlations between activity and various physicochemical parameters, including quantum chemical and topological descriptors. chalcogen.ro These models are valuable for predicting the activity of new compounds and guiding the design of more potent derivatives. mdpi.comchalcogen.ro

Molecular docking simulations are frequently used to predict the binding mode of piperazine derivatives within the active site of their target proteins. A study on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor used docking to identify key amino acid residues (Asp106, Gln177, Ser188, Ser192, and Phe193) involved in binding. rsc.org The binding was primarily driven by hydrogen bonds and electrostatic forces, with the affinity depending on the ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety in the ligand structures. rsc.org Similarly, computational studies involving docking and molecular dynamics simulations were employed to understand the binding mode of a potent piperidine/piperazine-based agonist at the sigma-1 (S1R) receptor, revealing the crucial interacting amino acid residues. nih.govrsc.org

Density Functional Theory (DFT) is another computational method used to investigate the electronic properties of these molecules. DFT studies on 4-(4-hydroxyphenyl) piperazine derivatives, for example, have been used to analyze the effects of different functional groups and to study donor-acceptor interactions and charge transfer within the molecules. researchgate.net

Table 3: Computational and QSAR Studies on Piperazine Derivatives

| Study Type | Compound Class | Key Findings | Methodology |

|---|---|---|---|

| QSAR | Piperazine derivatives | Identified six molecular descriptors correlating with inhibitory activity. mdpi.com | MLR and MNLR modeling |

| 3D-QSAR | Benzimidazole derivatives | Correlated activity with quantum chemical and topological parameters. chalcogen.ro | Multiple regression |

| Molecular Docking | N-Phenylpiperazine derivatives | Identified key binding site residues (Asp106, Gln177, etc.) in the α1A-adrenoceptor. rsc.org | LIBDOCK, Frontal analysis |

| Docking & MD | Piperidine/piperazine-based compounds | Deciphered binding mode and crucial amino acid interactions at the S1R receptor. nih.govrsc.org | Docking, Molecular Dynamics |

| DFT & Docking | 4-(4-Hydroxyphenyl) piperazine derivatives | Studied effects of functional groups on electronic properties and biological activities. researchgate.net | DFT, NBO, MEP |

Stereochemical Considerations in Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the pharmacological efficacy of chiral piperazine derivatives. Different enantiomers (non-superimposable mirror images) of a drug can exhibit distinct pharmacological profiles, with one enantiomer often being significantly more potent or having a different mode of action than the other. researchgate.net

The importance of stereochemistry is evident in the development of antagonists for the CCR5 receptor, a target for HIV-1 inhibitors. Research has shown that the (S)-2-methyl piperazine moiety is a crucial element for achieving high affinity for the CCR5 receptor, indicating a specific stereochemical requirement for binding. researchgate.net

Similarly, in the design of opioid ligands based on N-phenyl-N-(piperidin-2-yl)propionamide, the stereochemical configuration is a key determinant of binding affinity and selectivity for the µ-opioid receptor over the δ-opioid receptor. nih.gov The precise spatial orientation of the substituents on the chiral piperidine ring dictates how effectively the ligand can fit into the receptor's binding pocket. nih.gov The size and shape of substituents attached to the piperazine ring can also influence receptor binding specificity, where bulky groups might interfere with binding, while smaller ones could enhance interactions. researchgate.net These findings underscore the necessity of considering stereochemical aspects in the design and synthesis of new, more effective, and selective therapeutic agents based on the this compound scaffold.

Metabolism and Pharmacokinetics of 1 5 Chloro 2 Methylphenyl Piperazine and Its Analogs

In Vitro Metabolic Pathways and Species Comparison

In vitro studies are fundamental for elucidating the metabolic pathways of drug candidates. For piperazine-containing compounds, these studies typically utilize liver fractions, such as microsomes or S9 fractions, from various species to identify key metabolic reactions and the enzymes responsible. nih.govresearchgate.net

Research on piperazine-based compounds has shown that their metabolism is primarily mediated by Cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. researchgate.net The specific enzymes involved can vary between different piperazine (B1678402) analogs, leading to different metabolic profiles and potential for drug-drug interactions. researchgate.net For instance, in vitro metabolism studies of 1-phenylpiperazine (B188723) analogs using mouse liver S9 fractions have successfully identified intermediate radioactive metabolites and helped predict in vivo metabolism. nih.gov

| Metabolic Pathway | Enzymes Involved (General for Piperazine Analogs) | Common In Vitro Systems | Key Findings |

| N-Dealkylation | CYP450 Isozymes (e.g., CYP3A4) researchgate.net | Human Liver Microsomes researchgate.net | A primary metabolic route for many arylpiperazine drugs, often leading to the formation of active metabolites. researchgate.net |

| Oxidation/Hydroxylation | CYP450 Isozymes nih.govsemanticscholar.org | Mouse Liver S9 Fraction nih.gov | Aromatic ring oxidation is a noted pathway for phenylpiperazine analogs. nih.gov |

| Conjugation | UDP-glucuronosyltransferases (UGTs) nih.gov | Not specified in provided sources | A major Phase II pathway for making metabolites more water-soluble for excretion. nih.gov |

N-dealkylation is a prominent metabolic pathway for arylpiperazine derivatives. researchgate.net This process, catalyzed by CYP450 enzymes, involves the removal of an alkyl group from one of the nitrogen atoms of the piperazine ring. semanticscholar.org Mechanistically, the reaction starts with the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated metabolite and an aldehyde. semanticscholar.org For many drugs containing an N,N-dialkylamino moiety, N-dealkylation can result in metabolites that retain, lose, or have attenuated pharmacological activity compared to the parent compound. semanticscholar.org In the case of some arylpiperazines, N-dealkylation leads to the formation of 1-aryl-piperazines, which can be pharmacologically active. researchgate.net

Oxidation and hydroxylation are other significant metabolic transformations for arylpiperazine compounds. nih.gov These Phase I reactions, also primarily mediated by CYP450 enzymes, introduce or expose functional groups on the molecule, preparing it for subsequent conjugation reactions. In vitro metabolic studies of radiolabeled 1-phenylpiperazine analogs have identified less polar metabolites resulting from aromatic ring oxidation. nih.gov Hydroxylation is also a key metabolic route for many related compounds. researchgate.net

Following Phase I metabolism, the resulting metabolites often undergo Phase II conjugation reactions, with glucuronidation being one of the most important. nih.gov This process involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the metabolite. nih.gov This conjugation significantly increases the hydrophilicity of the compound, facilitating its elimination from the body via urine or bile. nih.gov While glucuronidation can be a secondary step after initial hydroxylation or dealkylation, for some compounds it can be the primary route of metabolism. nih.gov The resulting glucuronides are typically negatively charged and require efflux transporters to exit the cell. nih.gov

Preclinical Pharmacokinetic Profiles

Preclinical studies in animal models provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

Arylpiperazine compounds often exhibit favorable absorption and distribution characteristics. A study on LQFM018, a piperazine-containing antineoplastic prototype, demonstrated that the compound was rapidly and well-absorbed in rats, and was highly distributed, which was attributed to its high lipid solubility. nih.gov This high lipophilicity is considered a key feature for agents targeting deep tissues. nih.gov

The ability to penetrate the blood-brain barrier (BBB) is a crucial characteristic for centrally acting drugs. Several studies on analogs of 1-(5-Chloro-2-methylphenyl)piperazine indicate good brain penetration.

A study on an arylpiperazine derivative showed that its primary N-dealkylated metabolite was concentrated in the rat brain. researchgate.net

Research on 1-(p-Chlorophenyl)piperazine (pCPP), a structural analog, showed that its concentration in the rat brain was approximately equal to that of p-chloroamphetamine, indicating significant brain uptake. nih.gov

Furthermore, a novel calmodulin antagonist, DY-9760e, which contains the 3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl] moiety, was shown to effectively cross the blood-brain barrier in rats and reduce brain edema following ischemia. nih.gov This suggests that the 1-(chloro-methylphenyl)piperazine structure is conducive to brain penetration. nih.gov

| Compound/Analog | Animal Model | Key Pharmacokinetic Findings | Reference |

| LQFM018 (Piperazine-containing prototype) | Rats | Rapidly absorbed and highly distributed, likely due to high lipid solubility. nih.gov | nih.gov |

| Arylpiperazine Derivative Metabolite | Rats | Concentrated in the brain. researchgate.net | researchgate.net |

| 1-(p-Chlorophenyl)piperazine (pCPP) | Rats | Brain levels were approximately equal to those of p-chloroamphetamine. nih.gov | nih.gov |

| DY-9760e (Contains 1-(3-chloro-2-methylphenyl)piperazinyl moiety) | Rats | Penetrated the blood-brain barrier and reduced brain edema. nih.gov | nih.gov |

Elimination and Excretion Routesnih.gov

The elimination and excretion pathways for this compound are not extensively documented in dedicated public-domain studies. However, valuable insights can be inferred from the pharmacokinetic profiles of its parent compounds and close structural analogs, particularly the antidepressant drug trazodone (B27368) and its principal, active metabolite, m-chlorophenylpiperazine (m-CPP). The compound this compound is an analog of m-CPP, differing by the presence of a methyl group at the second position of the phenyl ring.

Trazodone, a phenylpiperazine antidepressant, undergoes extensive metabolism primarily in the liver, with the cytochrome P450 enzyme CYP3A4 being the major enzyme responsible for its conversion to m-CPP. nih.govpharmgkb.orgdrugbank.com The subsequent elimination of trazodone and its metabolites occurs through multiple routes. The primary route of excretion for trazodone and its byproducts is via the urine. nih.gov Following administration, approximately 70-75% of trazodone is excreted through the kidneys. wikipedia.org A smaller, but significant, portion of the drug, estimated at around 21%, is eliminated through the fecal route. wikipedia.orgnih.gov Only a very minor fraction of the parent drug is excreted unchanged in the urine, highlighting the extensive metabolic processes it undergoes before elimination. wikipedia.org

Given that this compound is a close analog of m-CPP, its elimination and excretion are predicted to follow a similar pattern. The compound would likely be metabolized, potentially through hydroxylation on the phenyl ring or other modifications, to increase its polarity. Subsequently, these metabolites would be primarily excreted renally, with a secondary pathway through fecal elimination. The presence of the additional methyl group could slightly alter the rate and specifics of its metabolism compared to m-CPP, but the principal routes of excretion are expected to be conserved.

The table below summarizes the known excretion data for the related parent compound, trazodone.

Excretion Data for Trazodone

| Route of Excretion | Percentage of Dose Eliminated | Compound Form |

| Renal (Urine) | 70-75% wikipedia.orgnih.gov | Primarily as metabolites wikipedia.org |

| Fecal | ~21% wikipedia.orgnih.gov | Metabolites |

Preclinical Evaluation of 1 5 Chloro 2 Methylphenyl Piperazine in Disease Models

Neuropsychiatric Disease Models

Anxiolytic and Antidepressant-like Activities

The therapeutic potential of phenylpiperazine derivatives in treating anxiety and depression is an area of active investigation. Studies often focus on the interaction of these compounds with serotonin (B10506) receptors, such as 5-HT1A and 5-HT7, which are key targets for anxiolytic and antidepressant drugs. plos.orgnih.gov For instance, research on certain 2-methoxyphenylpiperazine derivatives has demonstrated both antidepressant and anxiolytic-like properties in animal models. plos.orgnih.gov These effects are often evaluated using standard behavioral tests like the forced swim test and the elevated plus maze. plos.orgnih.gov The mechanism is frequently linked to the modulation of the serotonergic system. nih.gov However, specific studies detailing the anxiolytic or antidepressant-like activities of 1-(5-Chloro-2-methylphenyl)piperazine itself are not available in the reviewed literature.

Neuroprotection and Neurite Growth Promotion

Research has indicated that some classes of piperazine (B1678402) compounds, particularly piperazine phenothiazine (B1677639) antipsychotics, may promote neurite growth, which is a crucial aspect of neuronal regeneration after injury to the central nervous system (CNS). nih.govresearchgate.net These compounds have been shown to help neurons overcome inhibitory factors present in the glial scar and myelin. nih.gov The proposed mechanism for this action involves the antagonism of calmodulin signaling. nih.govresearchgate.net Despite these findings within the broader piperazine class, no specific preclinical data on the neuroprotective or neurite growth-promoting effects of this compound have been identified.

Anti-Infective Applications

The piperazine scaffold is a common feature in the design of new anti-infective agents due to its presence in various compounds with demonstrated antibacterial and antifungal activity. nih.govbiointerfaceresearch.com For example, derivatives of 1,2,4-triazole (B32235) containing a piperazine moiety have shown activity against both Gram-positive and Gram-negative bacteria, as well as against Candida species. nih.gov Similarly, research into other complex heterocyclic compounds that include a chloro-phenyl group has shown some antibacterial potential. nih.gov However, specific studies evaluating the anti-infective properties of this compound against a panel of bacterial or fungal pathogens are absent from the current body of scientific literature.

Anticancer Research Applications

The piperazine ring is considered a privileged scaffold in anticancer drug discovery, with many derivatives being investigated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.netnih.gov Research has explored linking piperazine to different pharmacophores, such as quinolinequinones, 1,2-benzothiazines, and bergenin, to create hybrid molecules with enhanced anticancer activity. nih.govnih.govnih.gov These studies often report IC50 values against cell lines from different cancer types, including breast, colon, and lung cancer, and may investigate mechanisms like apoptosis induction or enzyme inhibition. nih.govnih.govresearchgate.net One study identified a complex thieno[3,2-d]pyrimidine (B1254671) derivative containing the this compound moiety. sigmaaldrich.com However, direct cytotoxicity data and detailed anticancer research findings for this compound as a standalone compound are not documented in the available research.

Other Therapeutic Areas (e.g., Acaricidal Activity, Osteoarthritis)

The chemical literature includes investigations into phenylpiperazine derivatives for applications beyond human-centric diseases. For example, certain structurally complex phenylpiperazine derivatives have been synthesized and tested for their acaricidal activity against agricultural pests like Tetranychus urticae. nih.gov These studies explore structure-activity relationships to optimize potency. nih.gov In the context of osteoarthritis, current pharmaceutical research focuses on established drug classes like NSAIDs and corticosteroids, with no mention of piperazine derivatives like this compound in treatment guidelines or emerging research. nih.gov There is no specific information linking this compound to either acaricidal activity or therapeutic applications in osteoarthritis.

Derivatization and Analog Development of 1 5 Chloro 2 Methylphenyl Piperazine for Enhanced Bioactivity

Synthesis of Novel Substituted Piperazine (B1678402) Derivatives

The synthesis of novel derivatives based on the 1-(5-chloro-2-methylphenyl)piperazine scaffold involves a variety of chemical reactions, primarily focused on modifying the piperazine ring and the aromatic phenyl group. A common and versatile method for creating the core phenylpiperazine structure involves the cyclization of an appropriate aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures, a method noted for its high yield and operational simplicity. nih.gov

Further derivatization typically occurs at the N4 position of the piperazine ring, which is a secondary amine and thus a prime site for substitution. Common synthetic strategies include:

N-Alkylation and N-Benzylation: The secondary amine of the piperazine ring can be readily alkylated or benzylated using various alkyl or benzyl (B1604629) halides. nih.govmdpi.com

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides introduces amide or sulfonamide functionalities. For instance, the piperazine intermediate can be reacted with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to yield a trifluoromethylsulfonyl derivative. nih.gov

Reductive Amination: This method is used to introduce N-alkyl substituents onto the piperazine nitrogen. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): In some synthetic routes leading to complex analogs, the piperazine moiety is introduced via an SNAr reaction with an activated aromatic ring, such as a chloropyridine derivative. mdpi.com

These synthetic modifications allow for the creation of extensive libraries of compounds. For example, new series of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids have been synthesized, demonstrating the scaffold's utility in creating more complex molecular architectures with potential anti-cancer properties. nih.gov Another approach involves multi-step sequences starting with the sulfonylation of anilines, followed by reduction, alkylation, cyclization, and final N-substitution to produce diverse phenylpiperazine derivatives. nih.gov

Table 1: Common Synthetic Reactions for Derivatization

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Cyclization | bis(2-chloroethyl)amine hydrochloride | Forms the core piperazine ring from an aniline precursor. nih.gov |

| N-Alkylation | Alkyl halides (e.g., chlorides, bromides) | Adds alkyl groups to the piperazine nitrogen. mdpi.com |

| N-Sulfonylation | Trifluoromethanesulfonic anhydride (Tf₂O) | Introduces a sulfonyl group to the piperazine nitrogen. nih.gov |

| Acylation | Acyl chlorides, Carboxylic acids | Forms amide linkages at the piperazine nitrogen. |

| Suzuki Coupling | Boronic acids, Palladium catalyst | Forms new carbon-carbon bonds, often to modify the aromatic ring. mdpi.com |

Strategies for Optimizing Potency, Selectivity, and Efficacy

A cornerstone of this process is the Structure-Activity Relationship (SAR) study . SAR analysis systematically investigates how specific changes to a molecule's structure affect its biological activity. researchgate.net For piperazine derivatives, SAR studies often reveal key insights:

N-Substituents: The nature of the substituent on the second nitrogen of the piperazine ring is often critical. For instance, in a series of 1,5-diphenyl-2-penten-1-one analogs, compounds with an unsubstituted N'-piperazine showed significantly better antifungal and larvicidal activity than their N'-methylated counterparts. researchgate.net

Aromatic Ring Substituents: The position of substituents on the phenyl ring can dramatically influence activity. In one study, the larvicidal activity against mosquitoes sharply declined when a substituent on the benzene (B151609) ring was moved from the 4-position to the 2- or 3-position. researchgate.net

Molecular Hybridization: Combining the piperazine scaffold with other pharmacologically active moieties is a common strategy. The rationale is to create hybrid molecules that integrate the therapeutic advantages of both parent structures, potentially leading to novel mechanisms of action or enhanced potency. nih.gov

Hit-to-lead optimization is a comprehensive approach that builds upon initial screening hits. Promising compounds ("hits") are selected based on criteria such as good potency (e.g., IC₅₀ values below 1 µM), a favorable safety index, and synthetic accessibility. acs.org These hits are then chemically modified to improve their physicochemical and pharmacokinetic properties. acs.org An extensive lead optimization of piperazinyl-pyrimidine analogues, for example, involved the synthesis and investigation of a hundred analogues for their antiviral activity, aqueous solubility, lipophilicity, and metabolic stability. nih.gov This process led to the identification of key chemical features required for potent inhibition and resulted in lead compounds with excellent safety profiles and stability. nih.gov

Table 2: Optimization Strategies and Key Findings

| Strategy | Focus of Modification | Example Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) | N-Substituent on Piperazine Ring | Unsubstituted N'-piperazine showed higher bioactivity than N'-methylated versions in certain analogs. researchgate.net |

| Structure-Activity Relationship (SAR) | Substituent Position on Phenyl Ring | Moving a substituent from the 4-position to the 2- or 3-position decreased activity. researchgate.net |

| Hit-to-Lead Optimization | Scaffold and Substituents | Identification of imidazolopiperazine leads with 99.4% reduction in parasitemia in a mouse model. acs.org |

| Scaffold Hopping | Core Molecular Structure | A successful scaffold hop from a piperazinyl-pyrimidine led to a new class of compounds for future antiviral research. nih.gov |

| ADMET Profiling | Physicochemical & Toxicological Properties | Screening for solubility, lipophilicity, and hERG channel interactions to select safer and more stable lead compounds. nih.gov |

Prodrug Strategies and Advanced Delivery Systems

Even with optimized potency and selectivity, a drug candidate can fail due to poor pharmacokinetic properties, such as low absorption, rapid metabolism, or inability to reach the target site. Prodrug strategies are a powerful tool in medicinal chemistry to overcome these absorption, distribution, metabolism, and excretion (ADMET) barriers. acs.org A prodrug is an inactive or less active derivative of a parent drug that undergoes an enzymatic or chemical transformation in the body to release the active compound. acs.orgacs.org

For derivatives of this compound, which often target the central nervous system or other tissues requiring good membrane permeability, prodrug strategies can be particularly relevant. The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, which are key determinants of oral absorption. nih.gov A lipophilic prodrug approach can be employed for compounds with high solubility but low permeability (BCS Class III) to enhance their ability to cross biological membranes via passive diffusion. nih.gov

Common prodrug approaches applicable to piperazine-containing structures include:

Ester Prodrugs: If the derivative contains a hydroxyl or carboxyl group, it can be converted into an ester prodrug. For example, the pivaloyloxymethyl (POM) ester group is used in the antiviral prodrug Adefovir dipivoxil to mask phosphate (B84403) groups and improve cell penetration. nih.gov

Phosphate Esters: For compounds with poor water solubility, a phosphate ester can be introduced to create a highly water-soluble prodrug suitable for intravenous administration, as seen with Fosphenytoin, the prodrug of phenytoin. nih.govnih.gov This strategy could be applied if a derivative contains a hydroxyl group.

Carrier-Mediated Delivery: While not a prodrug in the classic sense, modifying the structure to be recognized by specific transporters in the gut wall or at the blood-brain barrier is an advanced delivery strategy.

The development of a prodrug is a complex undertaking that must be integrated early into the drug discovery process. acs.org The promoiety used to create the prodrug must be safe and readily excreted from the body after cleaving from the parent drug. acs.org For instance, Netupitant, a neurokinin receptor antagonist, has a water-soluble prodrug version, Fosnetupitant, developed specifically for intravenous formulation. nih.gov Similarly, Aripiprazole Lauroxyl is a long-acting injectable prodrug designed for slow release of the active antipsychotic agent, Aripiprazole. nih.gov These examples highlight the versatility of prodrug strategies in optimizing the delivery and clinical utility of piperazine-containing therapeutics.

Conclusion and Future Research Directions

Summary of Current Research Status

The piperazine (B1678402) moiety is a significant pharmacophore in modern medicinal chemistry, recognized for its presence in a wide array of clinically approved drugs. nih.gov Its prevalence is due to its versatile chemical reactivity, which allows for straightforward incorporation into diverse molecular scaffolds, and its ability to influence physicochemical properties such as solubility and lipophilicity, which are critical for drug-likeness. nih.govnih.gov Research into piperazine-containing compounds is a dynamic field, with continuous efforts to synthesize and evaluate new derivatives for various therapeutic applications. nih.gov

The compound 1-(5-Chloro-2-methylphenyl)piperazine belongs to the broad class of arylpiperazines, which are key building blocks in the synthesis of novel bioactive molecules. While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, the current research status can be understood by examining the context of its constituent chemical motifs. The substituted phenylpiperazine scaffold is a privileged structure in drug discovery, forming the core of agents targeting the central nervous system, as well as compounds with anticancer and radioprotective properties. nih.govnih.govnih.gov